雷纳康宁碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

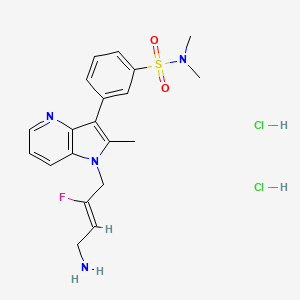

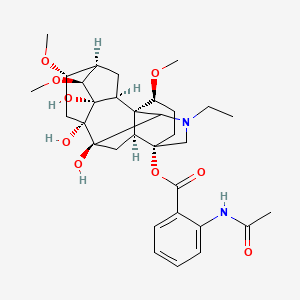

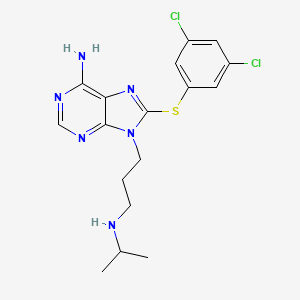

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate is a diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum sinomontanum and Aconitum septentrionale . It is known for its potent biological activities, including antiarrhythmic, local anesthetic, analgesic, and anti-inflammatory effects . The compound has a molecular formula of C32H44N2O9 and a molecular weight of 600.7 g/mol .

科学研究应用

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the structure and reactivity of diterpenoid alkaloids . In biology, it is studied for its potential as an antiarrhythmic agent due to its ability to block fast sodium channels . In medicine, ranaconitine is investigated for its analgesic and anti-inflammatory properties . Additionally, it has industrial applications in the development of new pharmaceuticals and as a research tool in pharmacological studies .

作用机制

Target of Action

Ranaconitine is a type of C18-diterpenoid alkaloid (DA) that is primarily found in the genera Aconitum and Delphinium . The primary targets of Ranaconitine are voltage-dependent Na+ channels and delayed rectifier K+ current . These channels play a crucial role in the transmission of nerve impulses, and their inhibition can lead to a variety of physiological effects.

Mode of Action

Ranaconitine interacts with its targets by blocking the voltage-dependent Na+ channels and the delayed rectifier K+ current . This blocking action inhibits the normal flow of ions through these channels, disrupting the transmission of nerve impulses. The resulting changes can lead to a variety of effects, including analgesic, antiarrhythmic, and anti-inflammatory actions .

Biochemical Pathways

These disruptions can affect numerous downstream effects, including the regulation of heart rhythm, nerve signal transmission, and inflammatory responses .

Pharmacokinetics

Like many other alkaloids, it is likely that ranaconitine is absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of Ranaconitine, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of Ranaconitine’s action are primarily related to its ability to block Na+ and K+ channels. This blocking action can disrupt the normal flow of ions across cell membranes, leading to alterations in nerve impulse transmission and heart rhythm. Additionally, Ranaconitine has been reported to have powerful antiarrhythmic, local anaesthetic, analgesic, and anti-inflammatory actions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ranaconitine. Factors such as pH, temperature, and the presence of other substances can affect the stability of Ranaconitine and its ability to interact with its targets . Understanding these factors is crucial for optimizing the use of Ranaconitine and maximizing its therapeutic potential.

生化分析

Biochemical Properties

Ranaconitine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . This interaction leads to the inhibition of sodium influx, thereby exerting local anesthetic and antiarrhythmic effects . Additionally, ranaconitine interacts with enzymes involved in its own metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .

Cellular Effects

Ranaconitine affects various types of cells and cellular processes. In neuronal cells, it inhibits the action potential by blocking sodium channels, leading to reduced excitability and analgesic effects . In cardiac cells, ranaconitine’s antiarrhythmic properties are attributed to its ability to stabilize the cardiac membrane potential . Furthermore, ranaconitine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and analgesic effects .

Molecular Mechanism

The molecular mechanism of ranaconitine involves its binding to voltage-gated sodium channels, specifically at the site responsible for sodium ion influx . This binding inhibits the channel’s function, preventing the depolarization of the neuronal membrane and subsequent action potential propagation . Additionally, ranaconitine may interact with other ion channels and receptors, further modulating cellular excitability and signaling . Changes in gene expression and enzyme activity are also part of its molecular mechanism, contributing to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ranaconitine have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that ranaconitine can maintain its pharmacological activity for extended periods under controlled conditions . Degradation products may form over time, potentially altering its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of ranaconitine vary with different dosages in animal models. At low doses, ranaconitine exhibits potent analgesic and anti-inflammatory effects without significant toxicity . At higher doses, toxic effects such as cardiac arrhythmias, neurotoxicity, and gastrointestinal disturbances have been observed . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Ranaconitine undergoes extensive metabolism in the body, primarily through the action of cytochrome P450 enzymes . The major metabolic pathways include hydroxylation, O-demethylation, N-deacetylation, and ester hydrolysis . These metabolic transformations result in the formation of various metabolites, some of which retain pharmacological activity . The metabolic flux and levels of these metabolites can influence the overall efficacy and safety of ranaconitine .

Transport and Distribution

Ranaconitine is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and may also interact with specific transporters and binding proteins . Once inside the cells, ranaconitine can accumulate in specific tissues, such as the nervous system and cardiac tissue, where it exerts its pharmacological effects . The distribution of ranaconitine is influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

The subcellular localization of ranaconitine is critical for its activity and function. Ranaconitine can localize to specific cellular compartments, such as the plasma membrane, where it interacts with ion channels and receptors . Additionally, post-translational modifications and targeting signals may direct ranaconitine to other organelles, influencing its pharmacological effects . Understanding the subcellular localization of ranaconitine can provide insights into its mechanism of action and potential therapeutic applications .

准备方法

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate can be synthesized from the waste product of the drug allapinin, which is derived from Aconitum plants . The synthetic route involves the extraction of ranaconitine from the rhizomes and roots of Aconitum plants, followed by purification to obtain high-purity samples . The mother liquor preparation method involves dissolving 2 mg of ranaconitine in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

化学反应分析

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ranaconitine can lead to the formation of hydroxylated derivatives .

相似化合物的比较

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate is similar to other diterpenoid alkaloids such as lappaconitine and aconitine . it is unique in that it contains an additional hydroxyl group at the C-7 position, which distinguishes it from lappaconitine . This structural difference contributes to its distinct pharmacological properties. Other similar compounds include lappaconitine-type diterpenoid alkaloids, which do not possess an oxygen-containing functionality at C-7 .

属性

CAS 编号 |

1360-76-5 |

|---|---|

分子式 |

C32H44N2O9 |

分子量 |

600.7 g/mol |

IUPAC 名称 |

[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21+,22+,23-,24+,25+,27?,28-,29?,30+,31?,32+/m1/s1 |

InChI 键 |

XTSVKUJYTUPYRJ-QQHZJSBHSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

手性 SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

规范 SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ranaconitine; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)